molecular formula C15H15NO2 B5849790 N-[2-(hydroxymethyl)phenyl]-2-methylbenzamide

N-[2-(hydroxymethyl)phenyl]-2-methylbenzamide

Cat. No.: B5849790
M. Wt: 241.28 g/mol
InChI Key: CNUFXBSBBYLDOI-UHFFFAOYSA-N
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Description

N-[2-(hydroxymethyl)phenyl]-2-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a methylbenzamide moiety. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(hydroxymethyl)phenyl]-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 2-(hydroxymethyl)aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the compound. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be incorporated to make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[2-(hydroxymethyl)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 2-(carboxymethyl)phenyl)-2-methylbenzamide.

    Reduction: N-[2-(aminomethyl)phenyl]-2-methylbenzamide.

    Substitution: Various substituted derivatives depending on the reagents used (e.g., nitro, halogen, or sulfonyl groups).

Scientific Research Applications

N-[2-(hydroxymethyl)phenyl]-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(hydroxymethyl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The benzamide moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(hydroxymethyl)phenyl]-2-methyl-3-nitrobenzamide: Similar structure but with a nitro group, which can alter its chemical and biological properties.

    N-[2-(hydroxymethyl)phenyl]-2-methyl-4-chlorobenzamide: Contains a chlorine atom, which can affect its reactivity and biological activity.

    N-[2-(hydroxymethyl)phenyl]-2-methyl-5-methoxybenzamide: Features a methoxy group, influencing its solubility and pharmacokinetics.

Uniqueness

N-[2-(hydroxymethyl)phenyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxymethyl group enhances its ability to form hydrogen bonds, while the methylbenzamide moiety provides a scaffold for further functionalization and optimization in drug design.

Properties

IUPAC Name

N-[2-(hydroxymethyl)phenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-6-2-4-8-13(11)15(18)16-14-9-5-3-7-12(14)10-17/h2-9,17H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUFXBSBBYLDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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